オステオカルシン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Osteocalcin synthesis is primarily regulated by osteoblasts in the bone matrix. Its production is influenced by various factors, including vitamin D, through the action of 1,25-dihydroxyvitamin D3 on the vitamin D receptor, promoting osteocalcin gene expression. Studies have shown that osteocalcin synthesis is highly responsive to vitamin D levels, indicating a direct link between vitamin D metabolism and osteocalcin production in bone health.

Molecular Structure Analysis

The molecular structure of osteocalcin is characterized by the presence of gamma-carboxyglutamic acid (Gla) residues, which are essential for its calcium-binding capability. The structure facilitates osteocalcin's binding to hydroxyapatite, the mineral component of bone, contributing to its role in bone mineralization. X-ray crystallography studies of porcine osteocalcin have revealed a negatively charged protein surface that coordinates calcium ions, complementing the hydroxyapatite crystal lattice in bone.

Chemical Reactions and Properties

Osteocalcin undergoes vitamin K-dependent carboxylation of specific glutamic acid residues to form Gla residues, which are critical for its function. This post-translational modification enhances osteocalcin's ability to bind calcium, a key interaction for its role in bone mineralization and metabolism. The carboxylation status of osteocalcin also influences its hormonal functions, affecting energy metabolism and glucose regulation.

Physical Properties Analysis

Osteocalcin is a small, acidic protein with a high affinity for calcium ions, which is fundamental to its role in bone. The calcium-binding property is central to osteocalcin's function in mineralizing bone tissue and its interaction with hydroxyapatite. The protein's solubility and interaction with mineral surfaces are influenced by its conformational state, which is regulated by the presence of bound calcium.

Chemical Properties Analysis

The chemical properties of osteocalcin, including its gamma-carboxylation, confer on it a strong affinity for mineral surfaces in the bone matrix. This interaction is crucial for osteocalcin's role in bone homeostasis, facilitating the deposition of calcium in bone tissue. Additionally, osteocalcin's ability to bind calcium and interact with other bone matrix proteins contributes to its regulatory functions in bone remodeling and mineralization.

References

科学的研究の応用

糖尿病の管理

オステオカルシン(OC)は、糖尿病の管理と治療に重要な役割を果たします {svg_1}. 総OC(tOC)と脱カルボキシル化OC(ucOC)の有意な低下が、2型糖尿病のリスクと関連している可能性があります {svg_2}. この観点から、OCは特定の薬物がグルコース代謝に影響を与える媒体として役立つ可能性があります {svg_3}.

骨粗鬆症の治療

OCは、臨床設定では骨代謝の指標と見なされています {svg_4}. しかし、tOCレベルは、閉経後の骨粗鬆症における骨代謝亢進の良好な指標とはならないようです {svg_5}. 骨粗鬆症の治療に使用されるいくつかの薬理学的薬剤とOCレベルの関係も示されています {svg_6}.

骨硬化症の管理

OCは、骨硬化症の管理にも役割を果たします {svg_7}. 骨硬化症の治療に使用されるいくつかの薬理学的薬剤とOCレベルの関係も示されています {svg_8}.

炎症性関節疾患の治療

OCは、炎症性関節疾患の管理と治療に役割を果たします {svg_9}. それは滑膜の炎症に影響を与える可能性があります {svg_10}. しかし、tOCレベルは、変形性関節症や関節リウマチの良好な指標とはならないようです {svg_11}.

グルコース代謝の調節

OCは、膵臓のグルコース代謝を調節します {svg_12} {svg_13}. これには、膵臓β細胞からのインスリン分泌の刺激と、脂肪、筋肉、肝臓などの標的臓器におけるインスリン感受性の促進が含まれます {svg_14}.

テストステロン合成

OCは、精巣のテストステロン合成を調節します {svg_15}. しかし、新しいOcn −/−マウスは、Ocnが精巣におけるホルモンとしての役割を果たさないことを明らかにしました {svg_16}.

筋肉量の調節

OCは、筋肉量の調節に影響を与えることが示されました {svg_17}. しかし、新しいOcn −/−マウスは、Ocnが筋肉におけるホルモンとしての役割を果たさないことを明らかにしました {svg_18}.

骨の質の調節

Ocnは、生物学的アパタイト(BAp)をコラーゲン線維に平行に整列させることにより、骨の質を調節します {svg_19}. これは、長骨の負荷方向に対する骨の強度にとって重要です {svg_20}.

作用機序

Target of Action

Osteocalcin (OC) primarily targets various organs and tissues. It is secreted solely by osteoblasts, the bone-forming cells, but its effects extend beyond bone health. Notably, OC has been implicated in regulating energy metabolism, male fertility, brain development, and more .

Mode of Action

The mature OC peptide undergoes post-translational modifications, including γ-carboxylation at three residues Carboxylated OC (cOC) has a greater affinity for bone and hydroxyapatite, promoting bone mineralization. The acidic environment in osteoclast resorption compartments decarboxylates OC, releasing ucOC into circulation .

Biochemical Pathways

- Insulin Regulation : ucOC stimulates insulin production via the GPRC6A receptor in the pancreas, enhancing glucose homeostasis .

- Bone Remodeling : OCN inhibits osteoclast differentiation, favoring bone resorption .

- Brain Development and Cognition : Emerging evidence suggests a role in brain health .

- Male Fertility : ucOC binds to GPRC6A receptors in Leydig cells, promoting testosterone biosynthesis .

Result of Action

- Insulin Sensitivity : OCN-deficient mice exhibit insulin resistance, glucose intolerance, and abnormal fat deposition. OCN administration improves insulin sensitivity and reduces fat mass .

Action Environment

Safety and Hazards

Low baseline osteocalcin levels were associated with high risks of cardiovascular diseases in middle-aged and elderly women, which were more predominant among those with baseline hyperglycaemia . Also, low total osteocalcin levels are associated with all-cause and cardiovascular mortality among patients with type 2 diabetes .

将来の方向性

The complexity of osteocalcin in completely, uncompletely and non-carboxylated forms may account for the discrepancies in its tertiary structure and clinical results . Moreover, the extensive expression of osteocalcin and its putative receptor GPRC6A imply that there are new physiological functions and mechanisms of action of osteocalcin to be explored .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Osteocalcin involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-protected amino acids", "Resin", "Coupling reagents", "Cleavage reagents" ], "Reaction": [ "Activation of resin with coupling reagent", "Addition of Fmoc-protected amino acids in a specific sequence", "Removal of Fmoc group with deprotection reagent", "Coupling of next Fmoc-protected amino acid", "Repeating the above steps until the desired peptide sequence is obtained", "Cleavage of peptide from resin with cleavage reagent", "Purification of crude peptide by HPLC" ] } | |

CAS番号 |

136461-80-8 |

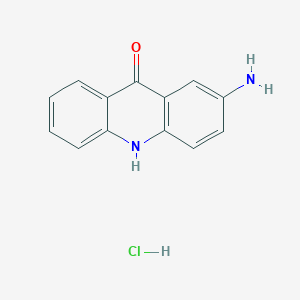

分子式 |

C269H381N67O82S2 |

分子量 |

5929.43 |

製品の起源 |

United States |

Q & A

Q1: How does osteocalcin interact with its target cells and what are the downstream effects?

A1: Osteocalcin interacts with target cells like adipocytes and pancreatic β cells. In adipocytes, both carboxylated and uncarboxylated osteocalcin increase glucose transport, glucose oxidation, and adiponectin secretion while suppressing proinflammatory cytokine secretion []. In pancreatic β cells, osteocalcin primarily affects the expression of insulin genes and β cell proliferation []. Interestingly, different concentrations of osteocalcin seem to be required for its effects on β cells and adipocytes, with picomolar concentrations sufficient for β cells and nanomolar concentrations needed for adipocytes [].

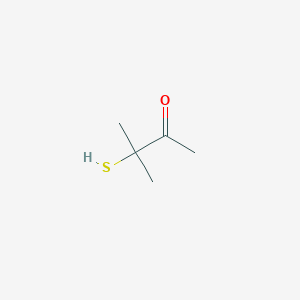

Q2: What is the molecular formula and weight of osteocalcin?

A2: While the provided research papers do not explicitly state the molecular formula and weight of osteocalcin, they do mention that it is a relatively small protein containing three vitamin K-dependent γ-carboxyglutamic acid (Gla) residues [, ]. The exact molecular weight can vary slightly between species due to minor differences in amino acid sequences [].

Q3: The research papers primarily focus on osteocalcin's biological role. Is there any information available about its material compatibility and stability for potential applications outside a biological context?

A3: The provided research papers primarily investigate the biological roles of osteocalcin and do not provide information on its material compatibility or stability in non-biological settings. Further research is needed to explore those aspects.

Q4: Does osteocalcin exhibit any catalytic properties?

A5: The research papers primarily focus on osteocalcin’s role as a hormone-like molecule rather than an enzyme. There is no mention of osteocalcin possessing catalytic properties. Its primary functions seem to revolve around regulating glucose metabolism and bone formation through interactions with specific receptors [, ].

Q5: How does the carboxylation status of osteocalcin influence its activity?

A7: Carboxylation of osteocalcin's glutamic acid residues is crucial for its binding to hydroxyapatite, the mineral component of bone []. While both carboxylated and uncarboxylated forms influence glucose metabolism, they seem to have distinct roles. Uncarboxylated osteocalcin appears more potent in stimulating insulin secretion and sensitivity, whereas carboxylated osteocalcin might be more relevant for bone mineralization [, , ].

Q6: What is the current understanding of osteocalcin's pharmacokinetic properties?

A6: The provided research papers do not delve deeply into the specific pharmacokinetic parameters of osteocalcin, such as absorption, distribution, metabolism, and excretion (ADME). Future studies are needed to fully elucidate its pharmacokinetic profile, which will be crucial for potential therapeutic applications.

Q7: What are the key findings from in vitro and in vivo studies regarding the role of osteocalcin in glucose metabolism and bone health?

A10: In vitro studies have demonstrated that osteocalcin, in both its carboxylated and uncarboxylated forms, can directly stimulate glucose uptake in adipocytes and muscle cells []. In vivo studies using mouse models have shown that osteocalcin can improve glucose tolerance and insulin sensitivity. Notably, long-term treatment of wild-type mice with osteocalcin was able to mitigate the adverse metabolic effects of a high-fat diet []. These findings highlight osteocalcin's potential as a therapeutic target for metabolic diseases.

Q8: Can serum osteocalcin levels serve as a biomarker for bone health and metabolic conditions?

A12: Yes, serum osteocalcin is widely used as a marker of bone formation [, ]. Lower serum osteocalcin levels have been associated with metabolic syndrome and its severity in several studies [, ]. Additionally, the percentage of uncarboxylated osteocalcin in circulation is used as a biomarker of vitamin K status in humans [].

Q9: What are the common methods for measuring osteocalcin levels?

A13: ELISA (enzyme-linked immunosorbent assay) is a widely used method for quantifying osteocalcin levels in serum and saliva [, ]. Other methods mentioned include radioimmunoassay [] and electrochemiluminescence immunoassay [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。